molecular formula C15H15NO3 B1598400 Amino-(3-benzyloxy-phenyl)-acetic acid CAS No. 299169-37-2

Amino-(3-benzyloxy-phenyl)-acetic acid

Cat. No. B1598400
M. Wt: 257.28 g/mol
InChI Key: FZQDHRDNJOXEEF-UHFFFAOYSA-N
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Description

“Amino-(3-benzyloxy-phenyl)-acetic acid” is a complex organic compound. However, there seems to be a lack of specific information about this compound. The closest related compound found is “3-(Benzyloxy)phenylboronic acid” which has a linear formula of C6H5CH2OC6H4B(OH)21. It’s important to note that these two compounds are not the same and may have different properties and uses1.



Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, a novel series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, was synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile2. However, the specific synthesis process for “Amino-(3-benzyloxy-phenyl)-acetic acid” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For the related compound “3-(Benzyloxy)phenylboronic acid”, the structures of the compounds were characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses2. However, the specific molecular structure analysis for “Amino-(3-benzyloxy-phenyl)-acetic acid” is not available in the retrieved data.



Chemical Reactions Analysis

The chemical reactions involving “Amino-(3-benzyloxy-phenyl)-acetic acid” are not explicitly mentioned in the retrieved data. However, related compounds have been used in various reactions. For example, “3-(Benzyloxy)phenylboronic acid” has been used as a reactant for Microwave Suzuki-Miyaura coupling1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For the related compound “3-(Benzyloxy)phenylboronic acid”, it has a molecular weight of 228.05 and a melting point of 125-130 °C1. However, the specific physical and chemical properties for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not available in the retrieved data.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For the related compound “3-(Benzyloxy)phenylboronic acid”, it is classified as a combustible solid1. However, the specific safety and hazards for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not available in the retrieved data.


Future Directions

The future directions for “Amino-(3-benzyloxy-phenyl)-acetic acid” are not explicitly mentioned in the retrieved data. However, related compounds have shown potential for further research and development. For instance, a related compound demonstrated significant antityrosinase activity, suggesting it could serve as a drug candidate to develop more potent antityrosinase agents2.


Please note that the information provided is based on the closest related compounds found in the retrieved data and may not accurately represent “Amino-(3-benzyloxy-phenyl)-acetic acid”. Further research and analysis would be needed for a more accurate and comprehensive understanding of this specific compound.


properties

IUPAC Name

2-amino-2-(3-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDHRDNJOXEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404198
Record name AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(3-benzyloxy-phenyl)-acetic acid

CAS RN

299169-37-2
Record name AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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